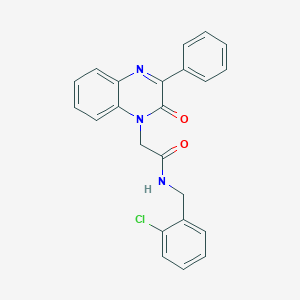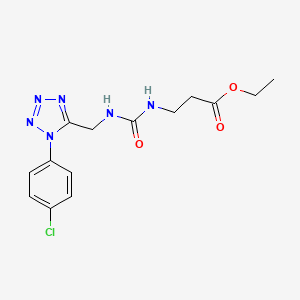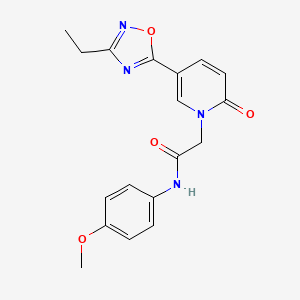
N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. It is a quinoxaline derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Molecular Docking Analysis
N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide and its derivatives have been explored for their potential applications in scientific research, particularly in the development of anticancer and antimicrobial agents. The synthesis of such compounds often involves the reaction of ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate with various primary amines, leading to compounds with promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. These compounds have been evaluated for their anticancer effects against multiple cancer lines, with specific analogs showing inhibitory activity towards enzymes like EGFR, indicating their potential as cytotoxic agents (Ahmed et al., 2018).
Antifungal and Antibacterial Agents
Further research into the structural variations of N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide derivatives has demonstrated their efficacy as potent antibacterial and antifungal agents. Compounds synthesized from 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives, for example, have shown significant activity against strains like E. coli, S. aureus, and various fungal strains, highlighting their potential in addressing microbial resistance (Kumar et al., 2012).
Analgesic and Anti-inflammatory Applications
Investigations into quinazolinyl acetamide derivatives of N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have shown potential analgesic and anti-inflammatory activities. This line of research has identified compounds that exhibit significant analgesic and anti-inflammatory effects, comparable to reference standards like diclofenac sodium, while demonstrating lower ulcerogenic potential. Such findings suggest the therapeutic potential of these compounds in pain and inflammation management (Alagarsamy et al., 2015).
Anticonvulsant Potential
Derivatives of N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have also been explored for their anticonvulsant properties. The design and synthesis of novel compounds in this category have resulted in findings that some derivatives show high anticonvulsant activity in experimental models. Such research expands the potential application of these compounds beyond antimicrobial and anticancer activities, suggesting their use in the management of neurological disorders (Ibrahim et al., 2013).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c24-18-11-5-4-10-17(18)14-25-21(28)15-27-20-13-7-6-12-19(20)26-22(23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUPXWAFBSPFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylbutanamide](/img/structure/B2644894.png)
![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)


![N-(3,5-dimethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2644900.png)

![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)
![Ethyl 2-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2644905.png)



![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)

